4-Methylthio-2-butanone

Description

Contextualization within Organosulfur Chemistry Research

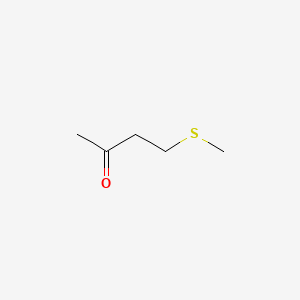

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of extensive research due to their diverse applications and intriguing chemical properties. 4-Methylthio-2-butanone, with its chemical formula C5H10OS, is a member of this class, specifically a ketone and a thioether. zhishangchem.comfoodb.ca Its structure, featuring both a carbonyl group and a methylthio group, imparts unique reactivity and aromatic characteristics. zhishangchem.com

The synthesis of this compound typically involves a sulfurization reaction to introduce the methylthio group into a butanone molecule. zhishangchem.com One documented method involves the reaction of 4-chloro-2-butanone (B110788) with sodium thiomethoxide. chemicalbook.com Another preparation route starts from methyl vinyl ketone and methyl mercaptan. chemicalbook.com These synthetic pathways are fundamental to accessing this compound for further study and application.

In the broader context of organosulfur chemistry, research on compounds like this compound contributes to a deeper understanding of reaction mechanisms, such as nucleophilic substitution and oxidation at the sulfur atom. Moreover, its role as a (methylthio) transfer agent in palladium-catalyzed reactions highlights its utility in synthetic organic chemistry for creating complex molecules. acs.orgresearchgate.net

Academic Significance of this compound in Scientific Disciplines

The significance of this compound extends beyond fundamental chemistry into several applied scientific disciplines.

Food Science and Flavor Chemistry: This compound is a notable volatile flavor component found in various foods. zhishangchem.comnih.gov It is recognized for its sweet, sulfurous, and fruity aroma, sometimes described as being similar to arrowhead. chemicalbook.comnih.gov Its presence contributes to the characteristic aroma and taste of products like roasted sesame seeds and kohlrabi stems. cannabisdatabase.ca In the food industry, it is utilized as a flavoring agent to impart or enhance specific taste profiles, particularly in processed foods, dairy products, and meat products to create "burnt" or "charred" notes. zhishangchem.com

Pharmaceutical and Medicinal Chemistry: this compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. zhishangchem.comguidechem.com For instance, it has been used in the preparation of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological conditions. guidechem.com This highlights the compound's role as a building block in the development of new therapeutic agents.

Overview of Current Research Trajectories and Methodological Frameworks

Current research on this compound is multifaceted, employing a range of advanced analytical and synthetic methodologies.

Advanced Analytical Techniques: The identification and quantification of this compound in complex matrices like food and biological samples rely heavily on sophisticated techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a common and powerful method for analyzing the volatile compounds in truffles and other food products. nih.govresearchgate.net These methods allow for the sensitive detection and identification of trace amounts of this and other aroma compounds.

Synthetic Methodology Development: In the realm of organic synthesis, researchers are exploring new ways to utilize this compound. A notable recent development is its use as a (methylthio) transfer agent in a palladium-catalyzed direct carbonylative thiomethylation of aryldiazonium salts and amines. acs.orgresearchgate.net This innovative approach provides a novel route to synthesize thioesters, which are important intermediates in organic chemistry. researchgate.net

Metabolomics and Natural Product Discovery: The identification of this compound in various natural sources, including bacteria like Burkholderia ambifaria, points towards its involvement in biological pathways. charite.de Ongoing research in metabolomics aims to elucidate the biogenesis of such compounds and their ecological roles.

Below is a data table summarizing some of the key properties and identifiers of this compound.

| Property/Identifier | Value |

| Chemical Formula | C5H10OS zhishangchem.comnist.gov |

| IUPAC Name | 4-(methylsulfanyl)butan-2-one foodb.ca |

| CAS Number | 34047-39-7 nih.gov |

| Molecular Weight | 118.197 g/mol nist.gov |

| Boiling Point | 105-107 °C at 55 mmHg chemicalbook.com |

| Density | 1.000-1.007 g/mL at 20-25 °C chemicalbook.comnih.gov |

| Refractive Index | 1.470-1.481 at 20 °C nih.govfao.org |

| Solubility | Insoluble in water, soluble in alcohol nih.govcannabisdatabase.cafao.org |

Another table details some of the analytical and regulatory identifiers for this compound.

| Identifier Type | Identifier |

| FEMA Number | 3375 nih.gov |

| JECFA Number | 497 nih.govfao.org |

| ChEBI ID | 173440 nih.gov |

| PubChem CID | 61922 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGHCRKOWMAZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067808 | |

| Record name | 2-Butanone, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

sweet, sulfurous, fruity flavor like arrowhead | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 to 107.00 °C. @ 55.00 mm Hg | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.007 | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

34047-39-7 | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34047-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5703W1O1AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Origin and Biosynthetic Pathways

Natural Occurrence and Distribution in Biological Systems

4-Methylthio-2-butanone is a naturally occurring organosulfur compound that has been identified across different biological kingdoms, from microorganisms to higher plants. It is recognized as a volatile compound contributing to the aroma and flavor profiles of various organisms and food products. zhishangchem.comcannabisdatabase.ca

The compound is a known metabolite in certain bacteria. nih.gov It has been specifically reported as a volatile organic compound produced by bacteria belonging to the Cytophaga-Flavobacterium-Bacteroides group. ncats.ioaablocks.com The production of ketones and sulfur-containing compounds in microorganisms often results from the degradation of amino acids, such as methionine, and fatty acids. diva-portal.org For instance, in the context of fermented foods like soy sauce, the presence of Flavobacterium has been noted during the fermentation stages where various flavor compounds are generated. oup.com

This compound is a component of the metabolome of several plant species. It has been documented in tobacco (Nicotiana tabacum), where it contributes to the complex array of volatile compounds. nih.govknapsackfamily.comknapsackfamily.com Its presence is also notable in plants of the Brassicaceae family. Research has identified related sulfur-containing compounds in white mustard (Sinapis alba) and various cabbages (Brassica oleracea), where these molecules are often linked to the plant's defense mechanisms and characteristic flavor profiles. researchgate.net The compound is considered a breakdown product of glucosinolates, which are abundant in these plants. researchgate.net For example, studies on broccoli (Brassica oleracea var. italica) have identified numerous sulfur-containing volatiles that contribute to its distinct aroma. researchgate.net

The presence of this compound is frequently reported in fermented food products, where microbial activity transforms precursor molecules from the raw ingredients. It has been identified as a volatile component in wines, where it can be formed during the fermentation process and subsequent aging. fmach.itacs.org The compound is also used as a flavor additive in various foods, including dairy products, meat, and baked goods, to impart specific savory or roasted notes. zhishangchem.comthegoodscentscompany.com Its formation in fermented Brassica vegetables, such as sauerkraut and kimchi, is attributed to the microbial degradation of ingredients, contributing to their complex flavor profiles. mdpi.com

Interactive Data Table: Documented Occurrences of this compound

| Biological System | Specific Organism/Matrix | Kingdom/Type | Reference(s) |

| Microbial | Flavobacterium | Bacteria | nih.govncats.ioaablocks.com |

| Plant | Nicotiana tabacum (Tobacco) | Plantae | nih.govknapsackfamily.comknapsackfamily.com |

| Plant | Sinapis alba (White Mustard) | Plantae | |

| Plant | Brassica oleracea (Cabbage, Broccoli) | Plantae | researchgate.net |

| Fermented Product | Wine | Food Matrix | fmach.itacs.org |

| Fermented Product | Soy Sauce | Food Matrix | oup.com |

| Fermented Product | Fermented Cabbage (Kimchi) | Food Matrix | mdpi.com |

Elucidation of Biosynthetic Mechanisms

The formation of this compound involves specific enzymatic reactions that transform precursor compounds found within the host organism.

In plants of the Brassicaceae family, the primary pathway for the formation of this compound and related compounds is the enzymatic hydrolysis of glucosinolates. researchgate.netgenome.jp Glucosinolates are sulfur-containing secondary metabolites. nih.gov When the plant tissue is damaged, an enzyme called myrosinase comes into contact with the glucosinolates, catalyzing their breakdown. researchgate.netnih.gov This hydrolysis can lead to the formation of various products, including isothiocyanates, nitriles, and thiocyanates, depending on the specific glucosinolate substrate and reaction conditions. mdpi.comnih.gov The side chain of the amino acid methionine is a key building block for many glucosinolates, which, upon degradation, can yield volatile sulfur compounds like this compound. nih.gov

In Higher Plants: The biosynthetic pathway begins with the chain elongation of amino acids, primarily methionine, to form the side chains of various glucosinolates. genome.jpnih.gov This process involves a cycle of condensation, isomerization, and decarboxylation steps. For example, the 2-oxo acid derived from methionine, 4-methylthio-2-oxobutanoic acid, condenses with acetyl-CoA in a reaction catalyzed by a specific synthase enzyme. nih.gov Following the synthesis and storage of the glucosinolate, subsequent tissue disruption and myrosinase-catalyzed hydrolysis release the volatile compounds, including ketones. researchgate.net

In Microorganisms: The biosynthetic pathways are generally centered on the metabolism of amino acids and fatty acids. diva-portal.org Sulfur-containing compounds are often produced from the degradation of sulfur-containing amino acids like methionine and cysteine. diva-portal.org Ketones such as 2-butanone (B6335102) can be biologically produced through pathways engineered from the 2,3-butanediol (B46004) pathway, utilizing enzymes like diol dehydratase. researchgate.net While the specific, complete pathway for this compound in microorganisms like Flavobacterium is not fully elucidated in the provided context, it is understood to derive from these fundamental metabolic processes involving the breakdown of sulfur-containing organic precursors.

Synthetic Approaches and Chemical Transformations

Investigation of Chemical Reactivity

The reactivity of 4-methylthio-2-butanone is characterized by its two key functional groups: the ketone (carbonyl) and the thioether (sulfide).

The mechanism of the palladium-catalyzed carbonylative thiomethylation using this compound has been investigated. For the reaction involving disulfides, ethylene, and carbon monoxide to form β-thiopropionate thioesters, two plausible mechanistic pathways have been proposed. researchgate.net

Pathway I: The cycle begins with the oxidative addition of a disulfide to the Pd(0) catalyst. This is followed by the insertion of an alkene, subsequent incorporation of carbon monoxide (CO), and finally, reductive elimination to release the thioester product and regenerate the Pd(0) catalyst. researchgate.net

Pathway II: Alternatively, the reaction could initiate with the oxidative addition of the disulfide to Pd(0), followed by CO insertion first, then alkene insertion, and concluding with reductive elimination to furnish the product. researchgate.net

These proposed pathways, involving palladium intermediates, are crucial for optimizing reaction conditions and expanding the scope of the transformation. researchgate.net An aryl radical intermediate has also been proposed in related carbonylation processes. researchgate.net

Due to its presence as a volatile flavor compound in various foods and beverages like wine, the accurate detection and quantification of this compound are of significant interest. Its low concentration often necessitates a derivatization step to enhance its analytical signal for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govthegoodscentscompany.com

A common strategy is carbonyl derivatization, where the ketone group reacts with a specific agent to form a more stable and readily detectable derivative. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds. nih.govthegoodscentscompany.com The reaction involves the nucleophilic attack of the aminooxy group of PFBHA on the electrophilic carbonyl carbon of this compound. This forms an oxime derivative that is more volatile and has better chromatographic properties, leading to improved sensitivity and reliability in GC-MS analysis. nih.gov This derivatization is often coupled with a solvent-free extraction technique like headspace solid-phase microextraction (HS-SPME), creating a robust and green analytical method. nih.gov

Table 2: Analytical Derivatization of this compound

| Analyte | Derivatizing Agent | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| This compound | PFBHA | Enhance volatility and detection sensitivity | HS-SPME-GC-MS | nih.govthegoodscentscompany.com |

Analytical Methodologies for Research Applications

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 4-Methylthio-2-butanone. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound, providing detailed information about the carbon-hydrogen framework. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key signals for this compound are typically observed as follows: a singlet for the methyl protons adjacent to the carbonyl group, a singlet for the methyl protons attached to the sulfur atom, and two triplets for the two methylene (B1212753) groups in the ethyl chain. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| CH₃-C=O | ~2.1 | Singlet |

| S-CH₃ | ~2.1 | Singlet |

| -CH₂-S- | ~2.5 | Triplet |

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. hmdb.cacontaminantdb.ca A characteristic downfield signal corresponds to the carbonyl carbon, while other signals represent the methyl and methylene carbons. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C =O | ~207 |

| -C H₂-C=O | ~43 |

| -C H₂-S- | ~29 |

| C H₃-C=O | ~30 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing around 1715-1720 cm⁻¹. Other bands confirm the presence of C-H bonds in the methyl and methylene groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The technique can be used to identify the compound from a comprehensive library of chemical spectra. ddmcorp.comthermofisher.com The spectra are measured by exciting the sample with a laser and detecting the scattered light. ddmcorp.com

Table 3: Key Vibrational Spectroscopy Data for this compound

| Technique | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| Infrared (IR) | C=O Stretch | ~1715-1720 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. nih.gov For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (118.045 g/mol ). nist.govuni.lu

Electron ionization (EI) leads to predictable fragmentation of the molecule. A prominent fragment is the acetyl cation [CH₃CO]⁺ at m/z 43, which is often the base peak. docbrown.info Another significant fragment results from the cleavage of the C-S bond.

Table 4: Major Mass Spectral Fragments of this compound

| m/z | Ion Fragment | Description |

|---|---|---|

| 118 | [C₅H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 75 | [CH₂CH₂SCH₃]⁺ | Loss of acetyl group |

| 61 | [CH₃S=CH₂]⁺ | McLafferty rearrangement product |

| 47 | [CH₃S]⁺ | Methylthio cation |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from complex mixtures before its detection and quantification, particularly in volatile profiling of food and environmental samples. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like this compound. nih.gov The compound is first separated from other volatiles on a GC column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer for detection and identification. nih.gov This method has been used to identify this compound as a volatile component in various food products, including wines and truffles. nih.govtandfonline.commdpi.com The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is used for its identification in complex chromatograms. nih.gov

Table 5: Kovats Retention Indices for this compound

| Column Type | Index Value |

|---|---|

| Standard Non-Polar | 962 |

For complex samples where multiple compounds may have similar retention times and nominal mass spectra, high-resolution mass spectrometry (HRMS) is employed. nih.gov Techniques like Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF-MS) provide highly accurate mass measurements (typically to four or five decimal places). uni.lusemanticscholar.org This precision allows for the determination of the exact elemental formula of the compound, enabling its unambiguous differentiation from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). researchgate.net GC-Q-TOF-MS is particularly valuable in metabolomics and foodomics for the confident identification of trace-level components in intricate matrices. nih.govmetasci.ca

Development of Automated Analytical Systems

A notable application of this automated methodology is in the analysis of volatile carbonyl compounds (VCCs) in complex matrices such as wine. nih.govacs.orgfmach.it In this context, the entire analytical workflow, from sample preparation to injection, is performed by an autosampler. nih.govacs.orgfmach.it The process typically involves the transfer of the sample to a headspace vial, followed by the automated addition of an internal standard and a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govfmach.itresearchgate.net The derivatization reaction is carried out under controlled temperature and agitation to ensure consistent results. nih.govacs.orgfmach.it

Following derivatization, the HS-SPME fiber is exposed to the headspace of the vial to extract the analytes. nih.govresearchgate.net The fiber, commonly a polydimethylsiloxane/divinylbenzene (PDMS/DVB) type, is then thermally desorbed in the gas chromatograph's injector, releasing the analytes for separation and detection by MS/MS. nih.govacs.org The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, which is crucial for quantifying trace levels of this compound in intricate samples. nih.govacs.orgfmach.it

The development of these automated systems has been driven by the need for robust and high-throughput methods in quality control and research. For instance, in oenological studies, such systems are employed to monitor the evolution of VCCs, including this compound, during wine aging. nih.govacs.org The automation of the analytical process not only increases sample throughput but also enhances the precision and accuracy of the measurements by minimizing human error. nih.gov

Research has focused on optimizing various parameters of the automated method, including derivatization conditions, extraction time, and temperature, to achieve the best possible analytical performance. nih.govresearchgate.net The validation of these automated methods typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), repeatability (intraday and interday), and recovery. nih.govacs.org

The following table summarizes the performance of a fully automated HS-SPME-GC-MS/MS method for the analysis of several volatile carbonyl compounds, including this compound, in wine. nih.gov

| Compound | Linearity (R²) | Intraday Repeatability (RSD%) | 5-day Interday Repeatability (RSD%) | Recovery (%) |

| 2-Methylpropanal | 0.999 | 5.8 | 8.2 | 95 |

| 2-Methylbutanal | 0.998 | 6.1 | 8.5 | 93 |

| 3-Methylbutanal | 0.999 | 5.5 | 7.9 | 96 |

| This compound | 0.997 | 7.2 | 9.8 | 91 |

| Methional | 0.998 | 6.9 | 9.1 | 92 |

| Phenylacetaldehyde | 0.999 | 4.9 | 7.5 | 98 |

This table presents a selection of data from a study on the automated analysis of volatile carbonyl compounds in wine. The data for this compound is highlighted. nih.gov

The successful implementation of such automated systems represents a significant step forward in the analytical chemistry of flavor and aroma compounds. It provides researchers with a powerful tool for the reliable and efficient quantification of this compound and other related compounds in various research applications. nih.gov

Biological and Ecological Functionality

Role in Biological Interactions and Chemical Ecology

As a volatile organic compound (VOC), 4-Methylthio-2-butanone participates in the complex chemical language that governs interactions between organisms. uni-rostock.de These low molecular weight compounds are crucial for communication across different species. uni-rostock.de

While direct studies detailing the role of this compound in plant defense are specific, the function of related ketone-containing volatile compounds is well-documented. Bacterial volatiles, including ketones like 2-butanone (B6335102), can trigger induced systemic resistance (ISR) in plants. frontiersin.orgnih.gov For instance, the application of 2-butanone on cucumber seedlings has been shown to activate systemic defense responses against the pathogen Pseudomonas syringae pv. lachrymans. frontiersin.org This induced resistance can enhance plant health and protect against various pathogens and even pests. frontiersin.orgnih.gov Volatiles from Bacillus species, which include ketones, have been found to increase the total leaf surface area and induce systemic resistance in the model plant Arabidopsis thaliana. nih.gov

The interaction between the bacterium Pseudomonas aeruginosa and the opportunistic pathogenic yeast Candida albicans is a well-studied example of microbial chemical warfare. nih.gov P. aeruginosa is known to produce a variety of antifungal metabolites that inhibit the growth of Candida species. njhsciences.com

A structurally related compound, 4-(methylthio)butanenitrile, which is a hydrolysis product of glucosinolates, has demonstrated notable antimicrobial activity. Research has shown it inhibits the growth of both Candida albicans and Pseudomonas aeruginosa at specific concentrations.

Table 1: Antimicrobial Activity of a Related Compound

| Compound | Target Organism | Effective Concentration |

|---|---|---|

| Butanenitrile, 4-(methylthio)- | Candida albicans | ≥10 µg/mL |

| Butanenitrile, 4-(methylthio)- | Pseudomonas aeruginosa | ≥10 µg/mL |

Data sourced from a study on glucosinolate-derived compounds.

This compound has been identified as a volatile organic compound produced by certain bacteria, such as Burkholderia ambifaria, that exhibits antifungal properties. apsnet.org In studies examining the volatile-mediated interactions between bacteria and fungi, this sulfur-containing ketone was found to inhibit the growth of specific fungal pathogens. apsnet.org While some ketones produced by these bacteria could inhibit multiple fungal species, this compound was shown to inhibit at least one species in a panel that included Rhizoctonia solani and Alternaria alternata. apsnet.org The exposure of fungal mycelia to such bacterial VOCs can lead to observable damage, including hyphal lysis and vacuolization. apsnet.org

Table 2: Fungal Inhibition by Volatiles from Burkholderia ambifaria

| Compound | Fungal Species | Activity |

|---|---|---|

| This compound | Rhizoctonia solani / Alternaria alternata | Inhibited one of the two species |

Data derived from research on VOCs from B. ambifaria strains. apsnet.org

Volatile organic compounds, including this compound, serve as critical semiochemicals—chemicals used for communication—in various ecosystems. uni-rostock.de These molecules mediate the interactions that form the communication network within microbial habitats like the soil. uni-rostock.de this compound has been identified as one of the many microbial volatile organic compounds (mVOCs) emitted by bacteria and fungi. uni-rostock.de These volatiles can act as signaling molecules in processes such as quorum sensing, where bacteria coordinate their gene expression based on population density. uni-rostock.de The ability of these compounds to travel through air and soil pores allows them to influence the behavior and development of neighboring organisms over distances. uni-rostock.de

Biochemical and Cellular Effects

While direct evidence for this compound is limited, closely related sulfur-containing compounds derived from cruciferous vegetables, such as isothiocyanates, are potent inducers of Phase II detoxification enzymes. nih.govfrontiersin.orgoup.com These enzymes play a crucial role in cellular defense by neutralizing and facilitating the excretion of harmful xenobiotics and potential carcinogens. oup.com

For example, 4-methylthio-3-butenyl isothiocyanate (MTBITC), a compound found in radishes, is a known inducer of hepatic phase II enzymes in rats. researchmap.jp Isothiocyanates, in general, are recognized for their ability to enhance the expression of enzymes like quinone reductase and glutathione (B108866) S-transferases. nih.govoup.com This induction is a key mechanism behind the chemopreventive effects associated with the consumption of cruciferous vegetables. nih.govfrontiersin.org The process helps protect cells from oxidative stress and reduces the risk of carcinogenesis by preventing the activation of procarcinogens. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-butanone |

| 4-(methylthio)butanenitrile |

| 4-methylthio-3-butenyl isothiocyanate (MTBITC) |

| Pseudomonas syringae pv. lachrymans |

| Candida albicans |

| Pseudomonas aeruginosa |

| Rhizoctonia solani |

| Alternaria alternata |

| Burkholderia ambifaria |

| Arabidopsis thaliana |

| Quinone reductase |

Impact on Cellular Viability and Apoptotic Pathways in Mammalian Cells (e.g., Tumor Cell Lines)

Direct research on the specific effects of this compound on the cellular viability and apoptotic pathways in mammalian tumor cell lines is not extensively documented in publicly available literature. However, studies on structurally related sulfur-containing compounds and butanone derivatives provide some insights into potential biological activities.

For instance, research on 4-(methylthio)butyl isothiocyanate and 4-(methylthio)-3-butenyl isothiocyanate (MTBITC), which share the methylthio functional group, has demonstrated cytotoxic effects and the induction of apoptosis in various cancer cell lines. MTBITC has been shown to reduce cell viability in a dose-dependent manner in malignant esophageal cells by inducing the mitochondrial apoptotic pathway, characterized by the cleavage of caspases-3 and -9. researchgate.net It also causes cell cycle arrest at the G2/M phase. researchgate.net Similarly, other isothiocyanates have been noted to induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2. canterbury.ac.nz

Furthermore, studies on other butanone analogues, such as 1,4-diamino-2-butanone, have revealed cytotoxic effects on human colon carcinoma cells (RKO cells), triggering apoptosis through mechanisms that involve redox imbalance and the activation of caspase-3. mu-intel.com While these findings relate to similar chemical structures, it is crucial to note that the specific biological impact of this compound itself on cancer cell lines remains an area requiring direct investigation. Safety data sheets for this compound currently indicate a lack of available data on carcinogenicity and germ cell mutagenicity. mu-intel.comchemicalbook.comsigmaaldrich.com

Mammalian Biotransformation and Metabolic Fates

The specific mammalian biotransformation of this compound has not been extensively detailed in dedicated studies. However, based on the metabolism of other aliphatic ketones, a probable metabolic pathway can be predicted. Generally, aliphatic ketones are metabolized in mammals through several key reactions. inchem.org

The primary pathway involves the reduction of the ketone group to form the corresponding secondary alcohol, in this case, 4-(methylthio)-2-butanol. inchem.org This resulting alcohol can then be conjugated with glucuronic acid, forming a water-soluble glucuronide that is subsequently excreted in the urine. inchem.org Another potential, though less common, pathway for methyl ketones is the oxidation at the alpha-carbon, which would yield a ketocarboxylic acid that can enter into broader metabolic cycles. inchem.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 4-(methylthio)-2-butanone and concluded that it presents no safety concern at current levels of intake when used as a flavouring agent, based on its predicted metabolism to harmless products. nih.govfemaflavor.org

Table 1: Predicted Metabolic Pathways for Aliphatic Ketones

| Metabolic Step | Reaction | Resulting Compound Type | Excretion |

| Primary Pathway | Reduction of ketone | Secondary alcohol | - |

| Conjugation | Glucuronide | Urine | |

| Secondary Pathway | Alpha-oxidation | Ketocarboxylic acid | - |

| Oxidative decarboxylation | Carboxylic acids | Metabolized in fatty acid pathway |

Enzyme Inhibition and Substrate Interactions (e.g., Cytochrome P450 Enzymes)

There is a lack of direct research investigating the specific interactions between this compound and cytochrome P450 (CYP) enzymes. However, the compound's structure, containing both a ketone and a thioether (sulfide) group, suggests potential interactions with these metabolic enzymes.

CYP enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of xenobiotics, including drugs and food components. nih.govmdpi.com The presence of a sulfur atom, as in the methylthio group, can lead to interactions with CYP enzymes. mefst.hr Some sulfur-containing compounds are known to be substrates or inhibitors of various CYP isoforms. mefst.hr For example, the thioether linkage can be a site for oxidation reactions catalyzed by CYPs.

Ketones can also serve as substrates for CYP enzymes, although other enzymes like carbonyl reductases are also heavily involved in their metabolism. bioivt.com The metabolism of some ketones is known to be influenced by specific CYP isoforms. For instance, the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), undergoes bioactivation by several CYP enzymes, including CYP1A2 and CYP2E1. nih.gov

Given that many drug-drug interactions arise from the inhibition or induction of CYP enzymes, and considering the structural motifs present in this compound, it is plausible that it could interact with certain CYP isoforms. nih.gov However, without direct experimental evidence, its role as a substrate, inhibitor, or inducer of specific CYP enzymes remains speculative.

Contribution to Olfactory and Gustatory Perceptions

Sensory Contribution in Food and Natural Products Research

This compound is recognized as a significant volatile flavor compound that contributes to the sensory profile of various foods and natural products. zhishangchem.comthegoodscentscompany.com Its organoleptic properties are characterized by a complex aroma profile described as sweet, sulfurous, fruity, and having vegetable-like notes such as potato and tomato. nih.govthegoodscentscompany.comhmdb.cafao.org

This compound has been identified as a key aroma constituent in several food items. For example, it is found in roasted sesame seeds, where it contributes to the characteristic roasted and nutty aroma. cannabisdatabase.ca It has also been detected in other products, highlighting its role in creating savory and complex flavor profiles. zhishangchem.comnih.gov The use of this compound as a flavoring agent is approved in the food industry, where it is added to products like baked goods, frozen dairy, and meat products to enhance or impart specific flavor notes. thegoodscentscompany.com

Table 2: Organoleptic Profile of this compound

| Sensory Attribute | Description | References |

| Odor | Sweet, sulfurous, vegetable, potato, earthy, tomato, metallic, fatty | thegoodscentscompany.comcannabisdatabase.ca |

| Taste | Sweet, earthy, fruity | hmdb.cafoodb.ca |

| Flavor Profile | Fruity, sulfurous, like arrowhead | nih.govfao.org |

Mechanisms of Formation in Complex Food Matrices

The formation of this compound in food is often a result of complex chemical reactions that occur during processing, particularly thermal treatments like cooking and roasting. One of the primary pathways for its formation is the Maillard reaction. mdpi.comscispace.com

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. mdpi.com The formation of sulfur-containing flavor compounds, such as this compound, specifically involves the reaction of sulfur-containing amino acids, like methionine or cysteine, with a carbonyl source. acs.org

During the reaction, Strecker degradation of methionine can produce key intermediates like methional. Subsequent reactions of these intermediates within the complex food matrix can lead to the formation of a variety of volatile compounds, including this compound. While the precise, step-by-step mechanism for the formation of this compound is not fully elucidated, it is understood to be a product of the intricate network of reactions involving amino acid degradation and sugar fragmentation that characterizes the Maillard reaction in foods. acs.org

Environmental Dynamics and Toxicological Assessment

Environmental Fate and Degradation Processes

The environmental persistence and transformation of 4-Methylthio-2-butanone are governed by a combination of biological and non-biological processes. These pathways determine the compound's concentration and potential impact on terrestrial and aquatic ecosystems.

Direct studies on the biodegradation of this compound are limited; however, its presence has been reported in Flavobacterium, a genus of bacteria, suggesting it can be part of microbial metabolic pathways. nih.gov Insights can also be drawn from the environmental fate of the structurally similar compound 2-butanone (B6335102), also known as methyl ethyl ketone (MEK). Research indicates that 2-butanone is expected to undergo biodegradation in both soil and water under aerobic and anaerobic conditions. cdc.govcdc.gov

In aquifer sediments, MEK has been shown to biodegrade under iron-reducing conditions, with higher degradation rates observed in sediments previously exposed to the contaminant compared to uncontaminated sediments. nih.gov The half-life for 2-butanone in water is estimated to be about two weeks, during which it is broken down into simpler chemical forms. epa.gov This suggests that microbial degradation is a significant removal pathway for ketones of this type from environmental waters. cdc.gov Given these findings, it is plausible that this compound is also susceptible to microbial degradation in the environment.

Table 1: Microbial Degradation of the Related Compound 2-Butanone (MEK)

| Environment | Condition | Degradation Rate | Microbial Community | Reference |

| Aquifer Sediments (previously exposed) | Mixed Aerobic/Anaerobic (Iron-reducing) | 4.0 ± 0.74 mg/(L·days) | Predominantly Firmicutes | nih.gov |

| Aquifer Sediments (uncontaminated) | Mixed Aerobic/Anaerobic | 0.51 ± 0.14 mg/(L·days) | More diverse community | nih.gov |

| Water | General | Half-life of ~2 weeks | Not Specified | epa.gov |

Abiotic degradation, particularly photolysis, is a key process for the atmospheric removal of volatile organic compounds. For 2-butanone, atmospheric destruction is expected to occur via reactions with photochemically produced hydroxyl radicals, with a calculated half-life of approximately one day. cdc.govepa.gov Direct photolysis of 2-butanone is not considered a significant degradation pathway. cdc.gov

While specific photolysis data for this compound are not available, research on the structurally analogous compound 4-nitrooxy-2-butanone provides valuable insights. Studies show that photolysis is a very efficient atmospheric sink for 4-nitrooxy-2-butanone, with an estimated atmospheric lifetime of just a few hours under typical tropospheric conditions. copernicus.org This rapid degradation is attributed to the interaction between the ketone and nitrooxy functional groups. copernicus.org This suggests that ketone structures similar to this compound can be susceptible to rapid atmospheric photolysis.

Table 2: Atmospheric Photolysis Data for the Analog Compound 4-Nitrooxy-2-butanone

| Parameter | Value | Conditions | Reference |

| Photolysis Frequency (j) | (6.1 ± 0.9) × 10⁻⁵ s⁻¹ | Typical tropospheric irradiation (1 July, noon, 40° N) | copernicus.org |

| jnitrate/jNO2 Ratio | (5.9 ± 0.9) × 10⁻³ | Experimental chamber conditions | copernicus.org |

| Atmospheric Lifetime (τ) | ~4 hours | Calculated from photolysis frequency | copernicus.org |

This compound has been identified as a naturally occurring compound in the plant species Nicotiana tabacum (tobacco). nih.gov Its presence indicates that pathways for its synthesis and potential transformation exist within this plant. However, the specific metabolic processes, persistence, and potential for bioaccumulation within plant tissues have not been extensively documented in the available scientific literature.

Comprehensive Toxicological Research

The toxicological profile of this compound is not fully characterized. However, evaluations by food safety authorities and research on related compounds provide a preliminary understanding of its potential health effects.

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded it posed "no safety concern at current levels of intake when used as a flavouring agent". who.int As part of a broader group of aliphatic and alicyclic sulfides, it was also subject to a Flavouring Group Evaluation by the European Food Safety Authority (EFSA), which considered genotoxicity studies. thegoodscentscompany.com

Specific genotoxicity assays for this compound are not detailed in the available literature. However, for the related compound 2-butanone, the Environmental Protection Agency (EPA) has not classified it as to its human carcinogenicity, and epidemiological studies in industrial workers have not found an increase in cancer-related deaths. nih.govepa.gov

Direct research into the neurotoxicity of this compound is lacking. However, the neurotoxic effects of 2-butanone have been studied. In humans, acute inhalation exposure to 2-butanone can cause mild irritation to the eyes, nose, and throat, as well as neurological symptoms like headache, fatigue, and a feeling of intoxication. nih.govepa.gov In animal studies, high concentrations have led to neurobehavioral effects, though 2-butanone is not considered highly neurotoxic when administered alone. cdc.gov

A significant finding from studies on 2-butanone is its ability to potentiate the toxicity of other chemicals. It has a well-documented role in enhancing the neurotoxicity of solvents such as n-hexane and methyl-n-butyl ketone. nih.govcdc.gov This synergistic effect is a critical consideration in occupational settings where co-exposure to multiple solvents is common. cdc.gov Furthermore, 2-butanone has been shown to potentiate the hepatotoxicity of haloalkane compounds like chloroform (B151607) and carbon tetrachloride. nih.govcdc.gov These interactions highlight the importance of considering mixed exposures when assessing the toxicological risk of ketones.

Table 3: Documented Synergistic Interactions of the Related Compound 2-Butanone

| Compound Interacting with 2-Butanone | Type of Toxicity Potentiated | Reference |

| n-Hexane | Neurotoxicity | nih.govcdc.gov |

| Methyl-n-butyl ketone | Neurotoxicity | nih.govcdc.gov |

| Ethanol | Neurotoxicity | nih.gov |

| Chloroform | Hepatotoxicity | nih.govcdc.gov |

| Carbon tetrachloride | Hepatotoxicity | nih.govcdc.gov |

Studies on Immunomodulatory Effects

A comprehensive review of scientific literature reveals a notable absence of direct studies investigating the immunomodulatory effects of this compound. As such, there is no available research detailing its specific impact on immune cell proliferation, cytokine production, or inflammatory pathways.

However, studies on structurally related compounds may offer some insight, though it is crucial to distinguish these findings from the direct effects of this compound. Research has been conducted on 4-methylthio-2-oxobutanoic acid (MTOB), a metabolic precursor to the related compound methional. One study demonstrated that methional, derived from MTOB, is a potent inducer of apoptosis in a murine lymphoid cell line (BAF3). nih.gov The study found that treatment with methional led to significant DNA fragmentation, a hallmark of apoptosis, in these immune cells. nih.gov It is important to reiterate that these findings pertain to methional and MTOB, and not directly to this compound. The direct effects of this compound on the immune system remain uninvestigated.

Advanced Research Applications and Future Perspectives

Applications in Pharmaceutical and Agrochemical Development

The utility of 4-Methylthio-2-butanone extends to the synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries. Its specific chemical functionalities allow it to serve as a versatile building block and reagent.

This compound is utilized as a key intermediate in the synthesis of specialized chemical compounds. guidechem.comzhishangchem.com Its value lies in its ability to introduce a specific four-carbon chain containing a keto group and a methylthio moiety into a larger molecular framework.

A notable example of its application is in the preparation of a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). guidechem.comzhishangchem.com Overproduction of nitric oxide by iNOS is implicated in various pathological conditions, including septic shock and ischemia/reperfusion injury. guidechem.comzhishangchem.com In the synthesis of an iNOS inhibitor, designated as compound 29, this compound is reacted with a lithiated precursor in diethyl ether at -78°C. guidechem.com This reaction successfully incorporates the butanone structure, leading to the formation of the target inhibitor with a 78% yield after purification. guidechem.com

Furthermore, research has demonstrated the role of this compound as a "(methylthio) transfer agent." In a palladium-catalyzed reaction, it enables the direct carbonylative thiomethylation of aromatic amine derivatives to produce a variety of thioesters. acs.orgacs.org Thioesters are valuable building blocks in organic synthesis, and this method provides a novel, base-free pathway to access them with moderate to good yields. acs.org

| Application | Reaction Type | Product Class | Significance | Source(s) |

| iNOS Inhibition | Nucleophilic Addition | Pharmaceutical Compound (iNOS Inhibitor) | Provides a synthetic route to a key mediator of reactive oxygen species. | guidechem.com, zhishangchem.com |

| Thioester Synthesis | Palladium-Catalyzed Carbonylative Thiomethylation | Synthetic Intermediate (Thioesters) | Acts as a methylthio transfer agent in a novel, base-free synthetic method. | acs.org, acs.org |

The search for natural and effective alternatives to synthetic pesticides has led to increased interest in microbial volatile organic compounds (mVOCs) as biocontrol agents. frontiersin.org While extensive research on this compound itself as a biocontrol agent is not widely documented, studies on related short-chain ketones and other mVOCs highlight its potential.

Volatiles produced by microorganisms are known to inhibit the growth of plant pathogens and trigger plant defense mechanisms. frontiersin.org For instance, short-chain ketones like 2-butanone (B6335102), which shares the same carbon backbone length as this compound, have been shown to be effective against the growth of fungi such as Fusarium oxysporum. frontiersin.org Bacteria produce a diverse range of C4 volatiles, including butanone, which can act as airborne signals to promote plant health and induce systemic resistance against pathogens and pests. nih.gov The application of 2-butanone has been found to activate systemic resistance in cucumber plants against aphids and bacterial pathogens in open field conditions. nih.gov

Although direct evidence is limited, the structural similarity of this compound to known bioactive ketones suggests it could be a candidate for investigation in biocontrol strategies for sustainable agriculture. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) and Analogue Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. acs.org By systematically modifying a chemical structure, researchers can design analogues with enhanced potency, selectivity, or other desirable properties.

For this compound, direct and comprehensive SAR studies are not extensively published. However, comparisons with structurally similar compounds provide insight into how its features influence its chemical behavior. For example, a related compound, 4,4-Bis(methylthio)but-3-en-2-one, features a second methylthio group and a carbon-carbon double bond. This structural modification creates an alpha-oxo ketene (B1206846) dithioacetal moiety, conferring distinct reactivity and stability compared to this compound, which lacks the second methylthio group. This comparison illustrates a basic principle of SAR: the addition or alteration of a functional group can significantly change a compound's properties and potential applications.

Future analogue design based on the this compound scaffold could involve modifying the alkyl chain length, oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone, or replacing the methyl group to explore how these changes impact biological or chemical activity.

Computational Chemistry and Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and interactions, guiding experimental research and accelerating the discovery process. Techniques like molecular docking and QSAR are central to modern drug and pesticide design.

Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique helps researchers understand the binding mode and estimate the binding affinity, which are crucial for designing effective inhibitors or activators of a biological target. nih.govijpsr.com The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site, and using a scoring function to rank the potential binding poses. nih.gov

While specific molecular docking studies featuring this compound were not identified in the surveyed literature, this methodology could be applied to explore its potential interactions with various biological targets. For example, if a protein target in a pathogenic fungus or a specific enzyme in a pharmaceutical pathway were identified, docking simulations could predict whether this compound or its analogues are likely to bind and exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., its size, shape, and electronic properties) to its observed activity. mdpi.comresearchgate.net

Developing a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities, selecting the most relevant descriptors, and building a predictive model using statistical methods like multiple linear regression. mdpi.com These models are then validated to ensure their predictive power. mdpi.com

As with molecular docking, specific QSAR models for this compound were not found in the literature search. However, this approach represents a significant future direction. Should a consistent biological activity be identified for a series of analogues derived from this compound, a QSAR study could be undertaken to build a predictive model. Such a model would be invaluable for designing new, more potent compounds and for screening virtual libraries of chemicals before undertaking costly and time-consuming synthesis and testing.

In Silico ADME/Tox Prediction and Risk Assessment

The comprehensive toxicological profile of this compound is not yet fully established, and dedicated in silico studies predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are not widely available in published literature. sigmaaldrich.commu-intel.com Computational toxicology, a critical component in modern chemical safety evaluation, relies on computer models to forecast the potential adverse effects of compounds, thereby reducing the need for extensive animal testing and prioritizing substances for further investigation. hilarispublisher.com

Despite the absence of specific in silico ADME/Tox studies, a risk assessment has been conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). In its 1999 evaluation, JECFA concluded that this compound poses "no safety concern at current levels of intake when used as a flavouring agent". nih.govfemaflavor.org This evaluation is based on its use as a food additive, where exposure levels are generally low. The substance is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3375. nih.govfemaflavor.org

Hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provide some insight into its potential toxicity. According to notifications to the European Chemicals Agency (ECHA), the compound is classified as H302: Harmful if swallowed, which applies to 91.7% of the notifications. nih.gov Material Safety Data Sheets (MSDS) also indicate it is a combustible liquid and may cause respiratory tract, skin, and eye irritation. sigmaaldrich.commu-intel.com However, these documents often state that the chemical, physical, and toxicological properties have not been thoroughly investigated, with no specific data available for endpoints such as carcinogenicity, germ cell mutagenicity, or reproductive toxicity. sigmaaldrich.commu-intel.com

The lack of comprehensive data underscores the opportunity for computational methods to fill these knowledge gaps. In silico models could be employed to predict key ADME/Tox parameters, providing valuable hypotheses to guide future experimental studies. nih.gov

Interactive Table: Summary of Available Hazard and Risk Assessment Data for this compound

| Parameter | Data / Classification | Source(s) |

| GHS Hazard Statement | H302: Harmful if swallowed | PubChem nih.gov |

| GHS Hazard Statement | H227: Combustible liquid | TCI AMERICA tcichemicals.com, Sigma-Aldrich sigmaaldrich.com |

| JECFA Evaluation (1999) | No safety concern at current levels of intake when used as a flavouring agent. | PubChem nih.gov, JECFA femaflavor.org |

| FEMA Number | 3375 | PubChem nih.gov, FEMA femaflavor.org |

| Potential Health Effects | May be harmful if inhaled or absorbed through the skin; may cause eye and skin irritation. | Material Safety Data Sheet mu-intel.com |

| Carcinogenicity | No data available; not identified as a carcinogen by IARC, ACGIH, or NTP. | Material Safety Data Sheet sigmaaldrich.commu-intel.com |

| Mutagenicity/Teratogenicity | No data available. | Material Safety Data Sheet mu-intel.com |

Identification of Emerging Research Frontiers

Emerging research on this compound is expanding beyond its traditional role as a flavor component into novel applications in synthetic chemistry and advanced analytical science. These new frontiers highlight the compound's versatility and potential for broader scientific and industrial use.

One of the most significant emerging areas is its application as a specialized chemical reagent in organic synthesis. Recent studies have demonstrated that this compound can serve as a (methylthio) transfer agent in palladium-catalyzed reactions. acs.org This innovative use allows for the direct carbonylative thiomethylation of aryldiazonium salts and amines, providing a novel pathway to synthesize various sulfur-containing organic molecules. researchgate.net Such methodologies are valuable in medicinal chemistry and materials science, where the introduction of sulfur-containing functional groups can impart unique biological or physical properties. The compound's role in rhodium-catalyzed reactions to form functionalized β-amino-α,β-unsaturated ketones further showcases its utility in constructing complex molecular architectures. acs.org

A second major research frontier involves the development of more sophisticated analytical techniques for its detection and quantification. As a volatile compound contributing to the aroma profile of various foods and beverages, including wine and vegetable soybeans, there is a growing need for sensitive and robust analytical methods. acs.orgfrontiersin.org Recent work has focused on creating fully automated methods, such as headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS/MS), for the determination of this compound among other odor-active carbonyls in complex matrices like wine. acs.org These "green" analytical approaches improve productivity and robustness in quality control and research, enabling a deeper understanding of how this compound influences the sensory characteristics of consumer products during processing and aging.

Future research will likely continue to explore its synthetic applications, potentially discovering new catalytic systems where it can act as a building block or reagent. Furthermore, its identification in various natural sources, such as roasted sesame seeds and kohlrabi, may spur further investigation into its biosynthetic pathways and its precise role in food chemistry and flavor science. cannabisdatabase.ca

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Methylthio-2-butanone, and how do reaction conditions influence yield?

- Methodology : A common approach involves the nucleophilic substitution of 4-chloro-2-butanone with methylthiolate (CH₃S⁻) under alkaline conditions. The reaction typically requires anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C) to minimize side reactions like oxidation of the thiol group. Yields can be optimized by using a 1.2:1 molar ratio of methylthiolate to 4-chloro-2-butanone and inert gas purging to prevent disulfide formation .

- Characterization : Post-synthesis, purity is confirmed via GC-MS and ¹H/¹³C NMR. The methylthio group (-SCH₃) appears as a singlet at ~2.1 ppm in ¹H NMR, while the ketone carbonyl resonates at ~208 ppm in ¹³C NMR .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

Chromatography : Use GC-MS with a polar capillary column (e.g., DB-WAX) to confirm retention time and mass fragmentation patterns (base peak at m/z 118 for [M]⁺).

Spectroscopy : FT-IR analysis should show a strong C=O stretch at ~1700–1750 cm⁻¹ and C-S stretches at ~600–700 cm⁻¹.

Elemental Analysis : Match experimental C, H, and S percentages with theoretical values (C: 50.81%, H: 8.47%, S: 27.10%) .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water (<1 g/L at 25°C). Compatibility with alcohols and ethers is moderate .

- Stability : Store under inert gas (N₂/Ar) at room temperature in amber glass to prevent photodegradation. Avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄), which may oxidize the thioether group to sulfoxide/sulfone derivatives .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed reactions, and what mechanistic insights are critical?

- Applications : Acts as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to sulfur’s soft Lewis basicity. The ketone group can stabilize metal intermediates via coordination.

- Mechanistic Considerations : The thioether’s electron-donating ability enhances oxidative addition rates in Pd(0)/Pd(II) cycles. However, competitive coordination of the ketone may require additives like PPh₃ to block undesired binding sites. Monitor reaction progress using ³¹P NMR to track ligand-metal interactions .

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

- Case Example : Discrepancies in oxidation rates (e.g., H₂O₂ vs. mCPBA) may arise from solvent polarity or trace metal impurities.

- Troubleshooting :

- Conduct control experiments with rigorously dried solvents and chelating agents (e.g., EDTA).

- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify dominant pathways .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

- Case Study : As a precursor to thiol-containing heterocycles:

Step 1 : Condense with hydrazine to form a thioether-substituted hydrazone.

Step 2 : Cyclize under acidic conditions (HCl/EtOH, Δ) to yield 3-methylthio-1H-pyrazole-4-carbaldehyde, a scaffold for antiviral agents.

- Yield Optimization : Use microwave-assisted synthesis (100°C, 20 min) to reduce reaction time from 12 hrs to <1 hr .

Q. What are the challenges in quantifying this compound in complex matrices, and how are they addressed?

- Analytical Challenges : Low volatility and matrix interference in biological samples.

- Solutions :

- Derivatize with pentafluorobenzyl bromide to enhance GC-ECD sensitivity.

- Validate methods using spike-recovery tests (85–105% recovery in serum) and limit of detection (LOD) <10 ppb .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.